molecular formula C6H9Cl3 B6250517 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane CAS No. 10229-40-0

1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane

Cat. No. B6250517
CAS RN: 10229-40-0
M. Wt: 187.5
InChI Key:
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Description

1,1-Dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane (DCCM) is an important organic compound that is widely used in research, industry, and medicine. It is a colorless, volatile liquid with a sweet odor and is a derivative of cyclopropane. DCCM is used as a reagent in numerous organic syntheses, as a solvent for organic compounds, and as an intermediate in the synthesis of pesticides and pharmaceuticals. In addition, it has been used as a starting material for the synthesis of other organic compounds.

Scientific Research Applications

1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane is used in scientific research to study the properties of organic compounds and their interactions with other molecules. It is also used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals and pesticides. In addition, 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane has been used in the synthesis of novel organometallic compounds, which have potential applications in catalysis, materials science, and biochemistry.

Mechanism of Action

The mechanism of action of 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane is not well understood. However, it is believed to involve the formation of a cyclopropyl cation, which then reacts with other molecules. This reaction is believed to be facilitated by the presence of the chlorine substituents on the molecule, which increase the reactivity of the cyclopropyl cation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane are not well understood. However, some studies suggest that it may have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450. In addition, 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane may have an effect on the metabolism of certain drugs, as well as on the expression of certain genes.

Advantages and Limitations for Lab Experiments

The main advantage of using 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane in lab experiments is its low cost and availability. In addition, it is relatively easy to synthesize and handle, and it is relatively non-toxic. However, it can be difficult to control the reaction conditions when using 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane, and the product can be contaminated with other compounds.

Future Directions

Future research on 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane could focus on understanding its mechanism of action and its biochemical and physiological effects. In addition, further research could be done to explore the potential applications of 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane in the synthesis of novel organic compounds and its potential use as a reagent in organic syntheses. Further studies could also be conducted to investigate the potential uses of 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane as a solvent, as well as its potential use as an intermediate in the synthesis of pharmaceuticals and pesticides. Finally, further research could be done to explore the potential use of 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane as a catalyst in organic reactions.

Synthesis Methods

The synthesis of 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane typically involves the reaction of 1,1-dichloro-2,2-dimethylcyclopropane (DMDCP) with sodium chloromethylate in an aqueous solution. This reaction is typically carried out at a temperature of 60-80°C with stirring for several hours. The resulting product is then isolated by distillation and recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2,2-dimethylcyclopropanone", "hydrochloric acid", "sodium hydroxide", "chloroform", "sodium hypochlorite" ], "Reaction": [ "Step 1: 2,2-dimethylcyclopropanone is reacted with hydrochloric acid to form 1-chloro-2,2-dimethylcyclopropane.", "Step 2: 1-chloro-2,2-dimethylcyclopropane is then reacted with sodium hydroxide to form 1-hydroxy-2,2-dimethylcyclopropane.", "Step 3: Chloroform is added to the reaction mixture and the resulting solution is heated to form 1-chloro-3-(chloromethyl)-2,2-dimethylcyclopropane.", "Step 4: Sodium hypochlorite is added to the reaction mixture to form 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane." ] }

CAS RN

10229-40-0

Product Name

1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane

Molecular Formula

C6H9Cl3

Molecular Weight

187.5

Purity

95

Origin of Product

United States

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